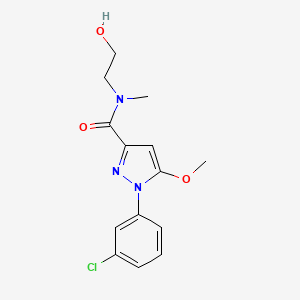
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, including a chlorophenyl group, a hydroxyethyl group, a methoxy group, and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the hydroxyethyl and methoxy groups can be added through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit a specific enzyme by binding to its active site, thereby preventing substrate conversion.
類似化合物との比較
Similar Compounds
1H-Pyrazole-3-carboxamide derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group with different functional groups.
Methoxy derivatives: Compounds with methoxy groups attached to various aromatic or heterocyclic rings.
Uniqueness
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methyl- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
54708-76-8 |
|---|---|
分子式 |
C14H16ClN3O3 |
分子量 |
309.75 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3/c1-17(6-7-19)14(20)12-9-13(21-2)18(16-12)11-5-3-4-10(15)8-11/h3-5,8-9,19H,6-7H2,1-2H3 |
InChIキー |
MBQYVVNQFSAMHR-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















